molecular formula C16H23N7O B5649721 N-(4-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No. B5649721
M. Wt: 329.40 g/mol
InChI Key: KEEGSNUCHFOSCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazine derivatives often involves multi-step reactions, starting from simple precursors like ester ethoxycarbonylhydrazones reacted with primary amines or through the cyclocondensation of N-2-methoxyphenyl chloroacetamide. These methodologies highlight the versatility and reactivity of the triazine ring system towards various nucleophiles, leading to a wide array of functionalized compounds (Bektaş et al., 2010); (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including the target molecule, is characterized by the triazine core, which provides a planar scaffold facilitating the attachment of various substituents. Structural characterization techniques such as NMR, IR, and X-ray crystallography are crucial in confirming the identity and purity of these compounds. For example, the crystal structure analysis of related compounds provides insights into their molecular geometry, confirming the planarity of the triazine ring and the spatial orientation of substituents (Udupa, 1982).

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. If it is a biologically active compound, its mechanism of action would depend on its specific biological targets .

properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O/c1-22-7-9-23(10-8-22)11-14-19-15(17)21-16(20-14)18-12-3-5-13(24-2)6-4-12/h3-6H,7-11H2,1-2H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEGSNUCHFOSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6E)-6-[(4-methoxyphenyl)imino]-4-[(4-methylpiperazin-1-yl)methyl]-1,6-dihydro-1,3,5-triazin-2-amine

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